Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate moiety
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a series of chemical reactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2,4-difluorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,4-difluorophenyl)-3-oxopropanoic acid.
Reduction: Methyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted difluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3-(2,4-dibromophenyl)-3-oxopropanoate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYGKBSEUWXPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374283 | |
Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185302-85-6 | |
Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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